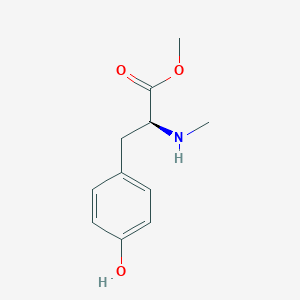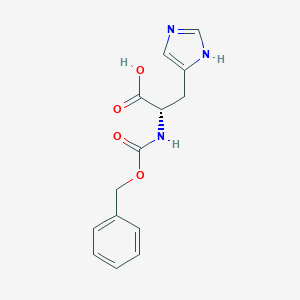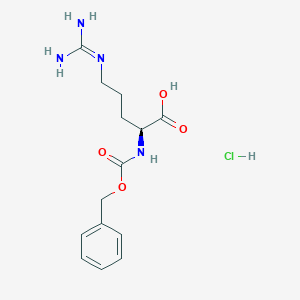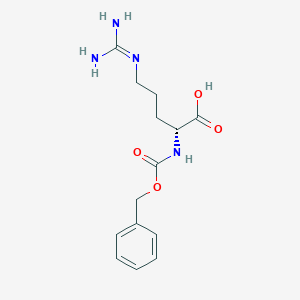
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly known as Methyl dopa and is used in the treatment of hypertension during pregnancy.
Wirkmechanismus
Methyl dopa is a prodrug that is converted to alpha-methylnorepinephrine in the central nervous system. Alpha-methylnorepinephrine acts as a false transmitter, which means that it is taken up by the norepinephrine transporter but cannot be released. This results in a decrease in sympathetic nervous system activity, which leads to a decrease in blood pressure.
Biochemische Und Physiologische Effekte
Methyl dopa has several biochemical and physiological effects. It decreases sympathetic nervous system activity, which leads to a decrease in blood pressure. It also decreases the release of renin, which leads to a decrease in angiotensin II production. Methyl dopa also increases the production of prostaglandin E2, which leads to vasodilation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl dopa is a safe and effective drug for the treatment of hypertension during pregnancy. However, it has some limitations for lab experiments. Methyl dopa is a prodrug that is converted to alpha-methylnorepinephrine in the central nervous system, which makes it difficult to study the exact mechanism of action. Methyl dopa also has a short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of Methyl dopa. One direction is to study the long-term effects of Methyl dopa on blood pressure and cardiovascular health. Another direction is to study the effects of Methyl dopa on fetal development. Additionally, research could be conducted to identify alternative drugs for the treatment of hypertension during pregnancy.
Conclusion:
In conclusion, Methyl (Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate, commonly known as Methyl dopa, is a safe and effective drug for the treatment of hypertension during pregnancy. It decreases sympathetic nervous system activity, which leads to a decrease in blood pressure. Methyl dopa has several limitations for lab experiments, but there are several future directions for its study.
Synthesemethoden
Methyl dopa is synthesized by the reaction of 3,4-dihydroxyphenylalanine (DOPA) with formaldehyde and methylamine. This reaction yields Methyl dopa, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl dopa has been extensively studied for its use in the treatment of hypertension during pregnancy. It is also used in the treatment of essential hypertension. Methyl dopa is known to be a safe and effective drug for the treatment of hypertension during pregnancy, and it is recommended as a first-line therapy.
Eigenschaften
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,10,12-13H,7H2,1-2H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGVQUKFXIDBNH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553001 |
Source


|
| Record name | Methyl N-methyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate | |
CAS RN |
70963-39-2 |
Source


|
| Record name | Methyl N-methyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)












